N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide
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Overview
Description
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide is a compound that belongs to the class of amides It is characterized by the presence of a long hydrocarbon chain with three double bonds and a functional group containing both hydroxyl and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide typically involves the reaction of octadeca-9,12,15-trienoic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of octadeca-9,12,15-trienoic acid, followed by its reaction with N-methyl ethanolamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated products.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Ethers or esters.
Scientific Research Applications
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The long hydrocarbon chain can interact with lipid membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-N-methylstearamide: Similar structure but with a saturated hydrocarbon chain.
N-(2-hydroxyethyl)-N-methyloleamide: Similar structure but with a single double bond in the hydrocarbon chain.
Uniqueness
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide is unique due to the presence of three double bonds in its hydrocarbon chain, which can impart distinct chemical and physical properties compared to its saturated or mono-unsaturated counterparts.
Properties
CAS No. |
109001-11-8 |
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Molecular Formula |
C21H37NO2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide |
InChI |
InChI=1S/C21H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h4-5,7-8,10-11,23H,3,6,9,12-20H2,1-2H3 |
InChI Key |
ZAFAASOPXNDVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N(C)CCO |
Origin of Product |
United States |
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